3-bromo-9,9-dimethyl-9H-fluorene
Overview
Description
3-bromo-9,9-dimethyl-9H-fluorene is an aromatic hydrocarbon derivative with the molecular formula C15H13Br. It is characterized by a bromine atom attached to the 3-position of a fluorene molecule, with two methyl groups attached to the 9-position. This compound is primarily used as an intermediate in organic synthesis and has applications in various scientific fields .
Mechanism of Action
Target of Action
3-Bromo-9,9-dimethyl-9H-fluorene is an aromatic hydrocarbon derivative . It is primarily used as an intermediate in organic synthesis . .
Mode of Action
As an intermediate in organic synthesis, it is likely involved in various chemical reactions, contributing to the formation of more complex molecules .
Biochemical Pathways
As an intermediate in organic synthesis, it may participate in a variety of chemical reactions and pathways, depending on the specific context of its use .
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of more complex molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry room at normal temperature to maintain its stability . Additionally, safety precautions indicate that dust formation should be avoided and personal protective equipment should be used when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-9,9-dimethyl-9H-fluorene typically involves the bromination of 9,9-dimethylfluorene. One common method includes the reaction of 3-bromo-9H-fluorene with iodomethane in the presence of sodium tert-butoxide in dimethyl sulfoxide (DMSO) at elevated temperatures (80-90°C). The reaction yields this compound with high purity .
Industrial Production Methods: For industrial-scale production, the process involves the bromination of fluorene followed by methylation. The bromination is carried out using dibromohydantoin in propylene carbonate, followed by methylation with iodomethane in the presence of potassium hydroxide in dimethyl sulfoxide .
Chemical Reactions Analysis
Types of Reactions: 3-bromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Sodium tert-butoxide in DMSO is commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products:
Substitution Products: Various substituted fluorenes depending on the substituent introduced.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Reduced fluorenes with altered functional groups.
Scientific Research Applications
3-bromo-9,9-dimethyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Comparison with Similar Compounds
- 2-Bromo-9,9-dimethylfluorene
- 9,9-Dimethylfluorene
- 4-Bromo-9,9-dimethylfluorene
Comparison: 3-bromo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of the bromine atom at the 3-position, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Bromo-9,9-dimethylfluorene, the 3-position bromine makes it more suitable for certain substitution reactions. The presence of two methyl groups at the 9-position also enhances its stability and solubility in organic solvents .
Properties
IUPAC Name |
3-bromo-9,9-dimethylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-9-10(16)7-8-14(12)15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECLPBKDHAALGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C3=CC=CC=C31)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190360-23-6 | |
Record name | 3-Bromo-9,9-dimethyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.